8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione
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Overview
Description
8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1,3(7),8-triene-6,10-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are typically found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and implementing purification processes to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are typically found in scientific research articles and reviews.
Comparison with Similar Compounds
Similar Compounds
- 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane
- 2,4,5,10-tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene derivatives
Uniqueness
8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione is unique due to its specific tricyclic structure and the presence of a chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
120260-23-3 |
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Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione |
InChI |
InChI=1S/C15H8ClNO4/c16-8-3-1-7(2-4-8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4H,5-6H2 |
InChI Key |
VQCDZAXJSMAQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C3C(=N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)O1 |
Origin of Product |
United States |
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